Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate

Description

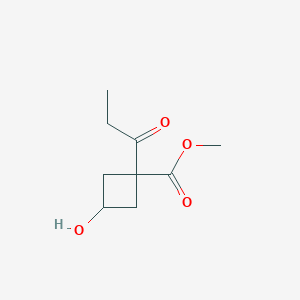

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a hydroxy group at position 3 and a propanoyl substituent at position 1. This compound’s unique functionalization (ester, hydroxy, and ketone groups) and strained cyclobutane ring make it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name |

methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-7(11)9(8(12)13-2)4-6(10)5-9/h6,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNQVIKHEYHLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CC(C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate typically involves the esterification of 3-hydroxy-1-propanoylcyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4 or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-oxo-1-propanoylcyclobutane-1-carboxylate.

Reduction: Formation of 3-hydroxy-1-propanoylcyclobutane-1-methanol.

Substitution: Formation of various ethers or esters depending on the nucleophile.

Scientific Research Applications

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is used in various scientific research applications, including:

Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is primarily related to its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These functional groups enable the compound to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate and related compounds:

Key Observations

Ring Strain and Conformation: Cyclobutane rings exhibit significant ring strain (~110 kJ/mol) compared to cyclopentane (~25 kJ/mol), influencing reactivity and stability. Puckering coordinates (as defined by Cremer and Pople ) further modulate steric interactions, especially in substituted derivatives like this compound. Cyclopentane-based analogs (e.g., Methyl 3-aminocyclopentanecarboxylate ) lack this strain, leading to different thermodynamic and kinetic behaviors.

Functional Group Effects: Hydroxy vs. Amino Groups: Hydroxy-substituted compounds (e.g., ) are more polar and prone to hydrogen bonding, whereas amino derivatives (e.g., ) exhibit basicity and nucleophilic reactivity. Trifluoromethyl Groups: The electron-withdrawing CF₃ group in enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry.

Synthetic Utility: Methyl 1-(methylamino)cyclobutanecarboxylate is synthesized via salt formation with toluenesulfonate, highlighting methods applicable to cyclobutane carboxylates. The absence of propanoyl-substituted analogs in the evidence suggests a gap in published synthetic routes for this compound.

Safety and Handling: Amino-substituted compounds (e.g., ) require stringent safety measures (e.g., ventilation, protective gear) due to toxicity risks. Hydroxy derivatives (e.g., ) may pose fewer hazards but still demand standard laboratory precautions.

Biological Activity

Methyl 3-hydroxy-1-propanoylcyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a hydroxyl group and a propanoyl group attached. Its molecular formula is CHO, and it has a molecular weight of approximately 200.24 g/mol. The compound's structural characteristics contribute to its biological activity, particularly in enzymatic interactions and metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could protect cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

- Antioxidant Activity : A study investigated the antioxidant properties of this compound using various assays (e.g., DPPH, ABTS). The results indicated significant scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage .

- Enzyme Interaction : Research focused on the compound's interaction with key metabolic enzymes revealed that it inhibits the activity of certain lipases, which play a crucial role in fat metabolism. This inhibition could lead to reduced fat absorption in the gastrointestinal tract .

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduces the production of pro-inflammatory cytokines in macrophages, indicating potential applications in managing inflammatory conditions .

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Lipase inhibition | |

| Anti-inflammatory | Cytokine modulation |

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 200.24 g/mol |

| Solubility | Soluble in organic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.